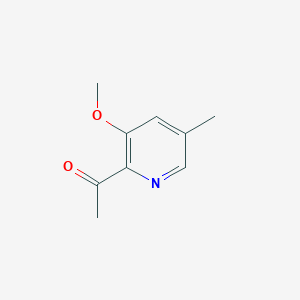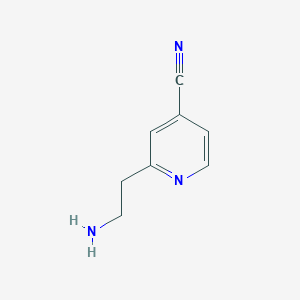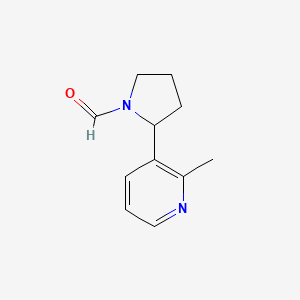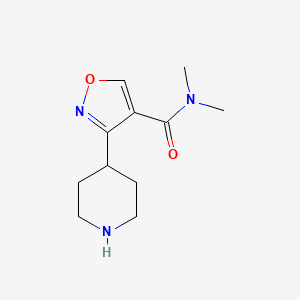
N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine is a chemical compound that features a pyrazole ring attached to a cyclopropane moiety via an ethylamine linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine typically involves the cyclocondensation of acetylenic ketones with hydrazines. This reaction can be catalyzed by various agents, including iodine and rhodium . The reaction conditions often involve the use of ethanol as a solvent and may require heating to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and automated synthesis platforms to increase yield and reduce production time.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the pyrazole ring or the cyclopropane moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction could produce various hydrogenated derivatives.
Aplicaciones Científicas De Investigación
N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties
Industry: The compound’s unique structural features make it a candidate for use in materials science and nanotechnology.
Mecanismo De Acción
The mechanism of action of N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine involves its interaction with various molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The cyclopropane moiety adds rigidity to the molecule, potentially enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-Methyl-1H-pyrazol-4-yl)methylcyclopropanamine
- N-(1-Ethyl-1H-pyrazol-4-yl)methylcyclopropanamine
- 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine
Uniqueness
N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropane ring provides additional steric hindrance and rigidity, potentially enhancing its stability and reactivity compared to similar compounds .
Propiedades
Fórmula molecular |
C8H13N3 |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
N-[1-(1H-pyrazol-4-yl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C8H13N3/c1-6(11-8-2-3-8)7-4-9-10-5-7/h4-6,8,11H,2-3H2,1H3,(H,9,10) |
Clave InChI |
OOAILRISSCDLGN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CNN=C1)NC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Chloro-N-isopropylbenzo[d]isoxazol-3-amine](/img/structure/B11813088.png)


![Methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate](/img/structure/B11813107.png)
![3-(4-Methoxybenzyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11813113.png)




